molecular formula C8H12N2O3 B14878548 9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

Cat. No.: B14878548
M. Wt: 184.19 g/mol
InChI Key: JJIDRVPKAPVFHF-UHFFFAOYSA-N
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Description

9-Oxa-1,4-diazaspiro[55]undecane-2,5-dione is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione typically involves multi-step reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another method involves the olefin metathesis reaction using Grubbs catalyst, although this route is more complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is favored due to its efficiency and ability to introduce various substituents at specific positions on the spiro ring .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione is unique due to its specific combination of oxygen and nitrogen atoms in the spirocyclic framework, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of the MmpL3 protein sets it apart from other similar compounds .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

InChI

InChI=1S/C8H12N2O3/c11-6-5-9-7(12)8(10-6)1-3-13-4-2-8/h1-5H2,(H,9,12)(H,10,11)

InChI Key

JJIDRVPKAPVFHF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C(=O)NCC(=O)N2

Origin of Product

United States

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